molecular formula C15H21Cl2N B15047576 1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B15047576
M. Wt: 286.2 g/mol
InChI Key: KZBDSUIDWXPGNE-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine (CAS: 1228994-69-1) is a cyclobutane-containing amine derivative with a 2,4-dichlorophenyl substituent. Its molecular structure combines a rigid cyclobutyl ring with a branched alkylamine chain, conferring unique steric and electronic properties. For instance, related compounds like Didesmethylsibutramine hydrochloride (CAS: 84484-78-6) are known intermediates in appetite-suppressant drug synthesis .

Properties

Molecular Formula

C15H21Cl2N

Molecular Weight

286.2 g/mol

IUPAC Name

1-[1-(2,4-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(16)9-13(12)17/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI Key

KZBDSUIDWXPGNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Introduction of the Butylamine Group: The final step involves the attachment of the butylamine group through an amination reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing feature is the 2,4-dichlorophenyl group. Substitutions on the phenyl ring or cyclobutyl moiety significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Name CAS Number Substituents on Phenyl Ring Cyclic Structure Molecular Formula Key Applications/Notes References
1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine 1228994-69-1 2,4-dichloro Cyclobutyl Not explicitly provided Research use; potential pharmaceutical intermediate
Didesmethylsibutramine hydrochloride (1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine) 84484-78-6 4-chloro Cyclobutyl C₁₅H₂₃Cl₂N Pharmaceutical intermediate (e.g., Sibutramine synthesis)
1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine 1647055-48-8 2,4-difluoro Cyclobutyl Not provided High-cost R&D chemical ($850/g)
1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine Not provided 4-bromo, 2-fluoro Cyclobutyl Not provided Agrochemical research (inferred from halogenated analogs)
1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine SY225707 3,4-dimethoxy Cyclobutyl Not provided Enhanced solubility due to methoxy groups

Impact of Substituents on Properties

  • Halogen Effects: Chlorine vs. Fluorine’s electronegativity may improve metabolic stability but reduce steric bulk . Bromo/Fluoro Combinations: Bromine’s larger atomic radius in 4-bromo-2-fluoro derivatives () could alter binding kinetics in pesticidal applications, as seen in etaconazole and propiconazole analogs ().
  • Methoxy Groups : The 3,4-dimethoxy analog (SY225707) likely exhibits higher aqueous solubility due to polar methoxy groups but may compromise membrane permeability .

Cyclic Structure Variations

  • Cyclobutyl vs. Cyclopropyl : Cyclobutyl rings (as in the main compound) offer greater conformational flexibility than cyclopropane derivatives (e.g., 1-(2,4-dichlorophenyl)cyclopropanamine, CAS: 864263-95-6). This flexibility could enhance receptor interaction in drug design .

Biological Activity

1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound with a molecular formula of C15H21Cl2N and a molecular weight of approximately 286.24 g/mol. This compound features a unique cyclobutyl structure along with a dichlorophenyl substituent, which significantly influences its chemical properties and potential biological activities. It belongs to a class of secondary amines, which are known for their diverse applications in pharmaceuticals and organic synthesis .

Preliminary research indicates that compounds with similar structures to this compound may interact with neurotransmitter systems, particularly by inhibiting reuptake mechanisms. This suggests potential pharmacological applications related to mood regulation and cognitive enhancement. However, comprehensive studies are necessary to elucidate the specific interactions this compound has with biological targets and pathways.

Comparative Analysis

The following table compares this compound with structurally similar compounds to highlight its unique features:

Compound NameMolecular FormulaKey Features
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amineC15H21ClNContains a chlorine substituent; related to sibutramine
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amineC15H21Cl2NFeatures a dichlorinated phenolic group; used in pharmacological studies
1-(4-Fluorophenyl)-N,N-dimethylcyclobutanamineC12H16F2NContains fluorine substituents; different core structure
3-(3,4-Dichlorophenyl)-1,1-dimethylureaC11H12Cl2N2ODifferent core structure but shares the dichlorophenyl group

The structural uniqueness of this compound may impart distinct electronic properties and biological activities compared to other similar compounds.

Future Research Directions

Further investigation is warranted to explore the full biological activity spectrum of this compound. Key areas for future research include:

  • Pharmacodynamics and Pharmacokinetics : Understanding how the compound interacts within biological systems over time.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound.

Q & A

Q. What are the optimal synthetic routes for 1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine, considering steric hindrance and cyclobutyl ring formation?

  • Methodological Answer : The synthesis of sterically hindered cyclobutyl derivatives often involves cycloaddition or ring-closing strategies. For example, cyclobutanone intermediates can be functionalized via reductive amination or nucleophilic substitution. A plausible route includes:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition of dichlorostyrene derivatives to generate the cyclobutane core .

Amine Introduction : React the cyclobutyl carbonyl intermediate with 3-methyl-1-butylamine under catalytic hydrogenation or using NaBH3_3CN for reductive amination .

Steric Mitigation : Employ bulky ligands (e.g., BrettPhos) in palladium-catalyzed cross-coupling to minimize side reactions .
Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of the compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR :
  • The 2,4-dichlorophenyl group shows distinct aromatic protons as doublets (δ 7.2–7.8 ppm). Cyclobutyl protons appear as complex multiplet signals (δ 2.5–3.5 ppm) due to ring strain.
  • 13^{13}C NMR confirms quaternary carbons (e.g., cyclobutyl C-Cl at ~120–130 ppm) .
  • IR Spectroscopy :
  • Stretching vibrations for C-Cl bonds appear at 600–800 cm1^{-1}. Amine N-H stretches (if present) occur at ~3300 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion (e.g., [M+H]+^+ at m/z 328.08 for C15_{15}H20_{20}Cl2_2N).

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-CP55,940 for cannabinoid receptors) to assess competitive displacement, as seen in analogous studies .
  • Cell Viability Assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assay (48–72 hr exposure, IC50_{50} calculation).
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolic stability .

Advanced Research Questions

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems, especially when initial receptor binding assays show inconsistent results?

  • Methodological Answer :
  • Orthogonal Validation : Combine surface plasmon resonance (SPR) for real-time binding kinetics with functional assays (e.g., cAMP modulation in CHO-K1 cells) .
  • Mutagenesis Studies : Target putative binding residues (e.g., F200 in CB1 receptors) to confirm interaction sites.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Q. How can molecular docking studies be integrated with experimental data to resolve contradictions in the compound’s activity across different cell lines?

  • Methodological Answer :
  • Docking Workflow :

Protein Preparation : Retrieve the target receptor’s crystal structure (e.g., PDB ID: 5TGZ) and optimize protonation states with MOE or Schrödinger.

Pose Validation : Compare docking scores (Glide XP) with experimental IC50_{50} values. Prioritize poses with hydrogen bonds to Ser383/Thm197 (cannabinoid receptor homology) .

MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability and entropy contributions.

  • Cell-Specific Factors : Account for membrane permeability (logP >3) or efflux pumps (e.g., P-gp expression in Caco-2 cells) using bidirectional transport assays .

Q. What analytical approaches are recommended for resolving discrepancies in stability data under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24 hr) and monitor degradation via UPLC-PDA.
  • Oxidative Stress : Use 0.3% H2_2O2_2 to identify peroxide-sensitive moieties (e.g., cyclobutyl ring opening).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .
  • Solid-State Characterization : Use XRPD to detect polymorphic transitions affecting stability .

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